molecular formula C11H15ClN2O B6262715 (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride CAS No. 151240-17-4

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride

Cat. No. B6262715
CAS RN: 151240-17-4
M. Wt: 226.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride, also known as (2S)-N-phenylpyrrolidine-2-carboxamide HCl, is an organic compound that has been studied for its potential applications in scientific research. It is a synthetic compound with a molecular weight of 233.73 g/mol and is composed of a phenyl group, a pyrrolidine group, and a carboxamide group. Its hydrochloride salt form has been studied for its potential applications in drug development, as well as for its biochemical and physiological effects. In

Scientific Research Applications

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential applications in scientific research. It has been studied as a potential drug development candidate, due to its ability to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.

Mechanism of Action

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential mechanism of action. It has been found to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme telomerase.
Biochemical and Physiological Effects
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes, by inhibiting the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme telomerase.

Advantages and Limitations for Lab Experiments

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has several advantages and limitations for use in lab experiments. One advantage of using (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride is that it is relatively inexpensive and easy to synthesize. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to be an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). However, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has several limitations for use in lab experiments. It has been found to be unstable in aqueous solutions and is prone to hydrolysis. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to be toxic when administered in high doses.

Future Directions

There are several potential future directions for (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride. One potential direction is to further study its potential applications in drug development, as it has been found to act as an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride could be studied for its potential to inhibit the growth of cancer cells by blocking the activity of the enzyme telomerase. Finally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride could be studied for its potential to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes.

Synthesis Methods

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride can be synthesized through a variety of methods. One method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a strong base such as sodium hydroxide. This reaction yields (2S)-N-phenylpyrrolidine-2-carboxylic acid, which can then be treated with hydrochloric acid to form (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride. Another method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a strong acid such as sulfuric acid. This reaction yields (2S)-N-phenylpyrrolidine-2-carboxamide, which can then be treated with hydrochloric acid to form (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride involves the reaction of N-phenylpyrrolidine-2-carboxylic acid with thionyl chloride to form N-phenylpyrrolidine-2-carbonyl chloride. This intermediate is then reacted with ammonium hydroxide to form the desired product, which is subsequently converted to the hydrochloride salt form.", "Starting Materials": [ "N-phenylpyrrolidine-2-carboxylic acid", "Thionyl chloride", "Ammonium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: N-phenylpyrrolidine-2-carboxylic acid is dissolved in thionyl chloride and heated to reflux for several hours to form N-phenylpyrrolidine-2-carbonyl chloride.", "Step 2: The reaction mixture is cooled and excess thionyl chloride is removed under reduced pressure.", "Step 3: The resulting N-phenylpyrrolidine-2-carbonyl chloride is dissolved in diethyl ether and added dropwise to a solution of ammonium hydroxide in methanol.", "Step 4: The reaction mixture is stirred at room temperature for several hours until complete conversion to the desired product is achieved.", "Step 5: The product is isolated by filtration and washed with diethyl ether.", "Step 6: The product is dissolved in hydrochloric acid and the resulting solution is concentrated under reduced pressure to form (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride." ] }

CAS RN

151240-17-4

Product Name

(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride

Molecular Formula

C11H15ClN2O

Molecular Weight

226.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.